molecular formula C21H19BrN2O4S B297379 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide

Katalognummer B297379
Molekulargewicht: 475.4 g/mol
InChI-Schlüssel: TWWOIRYLFNOIST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide, also known as BMS-986165, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide selectively inhibits the activity of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 is involved in the signaling pathways that activate immune cells, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines. This, in turn, can reduce the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, in preclinical models of autoimmune diseases. The compound has also been shown to decrease the infiltration of immune cells into inflamed tissues. These effects are consistent with the inhibition of TYK2 and suggest that N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide has potential as a treatment for autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide is its selectivity for TYK2, which reduces the potential for off-target effects. The compound has also shown good pharmacokinetic properties in preclinical studies, suggesting that it may be suitable for oral administration. However, as with any experimental compound, there are limitations to its use in lab experiments, including the need for appropriate controls and careful interpretation of the results.

Zukünftige Richtungen

There are several potential future directions for the development of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide. One possibility is the evaluation of the compound in clinical trials for the treatment of autoimmune diseases. Another direction is the investigation of the role of TYK2 in other diseases, such as cancer and infectious diseases. Additionally, the development of more selective inhibitors of TYK2 may lead to improved therapeutic options for autoimmune diseases.

Synthesemethoden

The synthesis of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with N-methyl-N-(4-phenoxyphenyl)glycinamide to form the intermediate product. This is followed by the reaction of the intermediate with a suitable amine to yield the final product.

Wissenschaftliche Forschungsanwendungen

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of a specific protein called TYK2, which is involved in the immune response. Inhibition of TYK2 has been suggested as a potential therapeutic strategy for the treatment of autoimmune diseases.

Eigenschaften

Molekularformel

C21H19BrN2O4S

Molekulargewicht

475.4 g/mol

IUPAC-Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H19BrN2O4S/c1-24(29(26,27)20-13-7-16(22)8-14-20)15-21(25)23-17-9-11-19(12-10-17)28-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,25)

InChI-Schlüssel

TWWOIRYLFNOIST-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Kanonische SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.